3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2 It is a derivative of propanenitrile and contains an amino group, a bromo-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the reaction of 2-bromo-3-methylbenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:
Formation of an imine: 2-bromo-3-methylbenzaldehyde reacts with ammonia or a primary amine to form an imine intermediate.
Addition of a nitrile source: The imine intermediate is then treated with a nitrile source, such as hydrogen cyanide or a cyanide salt, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-fluoro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-iodo-3-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be exploited in the design of novel compounds with tailored properties for specific applications.
Biological Activity
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a propanenitrile backbone with an amino group and a bromine atom attached to a phenyl ring that also contains a methyl substituent. The molecular formula is C10H12BrN. The presence of the bromine atom and amino group enhances its chemical reactivity and biological interactions, making it a subject of interest for therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Anticancer Activity : Investigations into its anticancer potential have shown promising results, with the compound acting as an inhibitor in various cancer cell lines. Its structural features allow it to interact effectively with biological macromolecules, influencing pathways related to cell proliferation and apoptosis .
The compound's mechanism of action is believed to involve:
- Hydrogen Bonding : The amino and nitrile groups can form significant interactions with proteins and enzymes.
- Electrostatic Interactions : These interactions may enhance binding affinity to specific biological targets.
- Halogen Bonding : The bromine atom may facilitate additional bonding interactions, further influencing the compound's efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nitrilation of Amines : This method involves the reaction of a suitable amine with a nitrating agent.
- Bromination Reactions : Bromination can be performed on substituted phenyl compounds to introduce the bromine atom at the desired position.
- Multi-step Synthesis : Utilizing different chemical reactions to build the compound stepwise from simpler precursors.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C10H11BrN2 | Different bromine position affecting reactivity |
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile | C10H11ClN2 | Chlorine substitution instead of bromine |
4-Amino-4-(2-bromo-4-methylphenyl)butanenitrile | C12H14BrN2 | Longer carbon chain with similar functional groups |
The unique arrangement of substituents on the phenyl ring in this compound significantly influences its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
-
Enantiomeric Biocatalytic Hydrolysis :
A study explored the biocatalytic hydrolysis of β-aminonitriles using Rhodococcus rhodocrous, demonstrating that specific conditions could yield high enantiomeric excesses for compounds similar to this compound. The study highlighted the potential for developing chiral drugs based on these nitriles . -
Anticancer Activity Assessment :
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compounds demonstrated an ability to induce apoptosis through modulation of caspase pathways, suggesting their potential as anticancer agents.
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |
InChI Key |
DVJONMPCJZXSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)Br |
Origin of Product |
United States |
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